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Compound of Interest

Compound Name: 3-Fluorobenzoic acid, morpholide

Cat. No.: B3833221 Get Quote

Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 3-
fluorobenzoic acid, morpholide, also known as (3-fluorophenyl)(morpholino)methanone. Due

to the limited availability of published experimental data for this specific compound, this guide

utilizes spectroscopic data from the closely related analogue, (3-chlorophenyl)

(morpholino)methanone, as a representative example for nuclear magnetic resonance (NMR)

analysis. Infrared (IR) spectroscopy and mass spectrometry (MS) data presented are

theoretical, based on established principles for aromatic amides. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis, offering a comprehensive summary of expected spectroscopic data, detailed

experimental protocols, and a visual workflow for structural elucidation.

Introduction
(3-Fluorophenyl)(morpholino)methanone is an amide derivative of 3-fluorobenzoic acid and

morpholine. The structural characterization of such molecules is fundamental in synthetic

chemistry and drug discovery to confirm identity, purity, and conformation. Spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), are pivotal in this process. This guide presents the expected

spectroscopic data for 3-fluorobenzoic acid, morpholide, and provides standardized

protocols for acquiring such data.
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Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of the

target compound and its chloro-analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is for the analogous compound, (3-chlorophenyl)

(morpholino)methanone, and is presented here as a representative example. The chemical

shifts for the fluoro-analogue are expected to be similar, with characteristic splitting patterns

arising from fluorine-proton and fluorine-carbon coupling.

Table 1: ¹H NMR Data of (3-chlorophenyl)(morpholino)methanone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.48 – 7.32 m 5H Aromatic protons

3.97 – 3.24 m 8H Morpholine protons

Table 2: ¹³C NMR Data of (3-chlorophenyl)(morpholino)methanone

Chemical Shift (δ) ppm Assignment

170.6 C=O (Amide carbonyl)

135.4 Aromatic C (quaternary)

130.1 Aromatic CH

128.7 Aromatic CH

127.2 Aromatic CH

67.0 O-CH₂ (Morpholine)

48.4 N-CH₂ (Morpholine, α to N)

42.7 N-CH₂ (Morpholine, α to N)
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Infrared (IR) Spectroscopy (Theoretical)
Table 3: Theoretical IR Absorption Bands for (3-fluorophenyl)(morpholino)methanone

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2970, ~2860 Medium-Strong
Aliphatic C-H stretch

(Morpholine)

~1645 Strong C=O stretch (Amide I band)

~1600, ~1480 Medium-Weak Aromatic C=C stretch

~1270 Strong C-N stretch

~1240 Strong Aryl-F stretch

~1115 Strong C-O-C stretch (Morpholine)

Mass Spectrometry (MS) (Theoretical)
Table 4: Plausible Mass Spectrometry Fragmentation for (3-fluorophenyl)

(morpholino)methanone (C₁₁H₁₂FNO₂) - Molecular Weight: 209.22 g/mol

m/z Ion

209 [M]⁺ (Molecular Ion)

123 [M - C₄H₈NO]⁺ (Loss of morpholine radical)

95 [C₆H₄F]⁺ (Fluorophenyl cation)

86 [C₄H₈NO]⁺ (Morpholinoyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (10-20 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6

mL of CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. The solution should be homogeneous.
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¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The ¹H NMR

spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal

standard like tetramethylsilane (TMS). ¹³C NMR spectra are also referenced to the solvent peak

(e.g., CDCl₃ at 77.16 ppm). Standard pulse programs are used for data acquisition.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a

thin pellet. Alternatively, a thin film can be cast from a volatile solvent. The spectrum is

recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are acquired on a mass spectrometer with an appropriate ionization source, such

as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less

volatile or more polar compounds. For EI-MS, the sample is introduced into the ion source, and

a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-

flight) is scanned over a mass range of m/z 50-500.

Workflow Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

characterization of 3-fluorobenzoic acid, morpholide.
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Caption: Synthetic pathway for 3-fluorobenzoic acid, morpholide.
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Caption: Workflow for spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluorobenzoic Acid,
Morpholide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3833221#spectroscopic-data-nmr-ir-ms-of-3-
fluorobenzoic-acid-morpholide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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